Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound notable for its intricate spiro structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals. The presence of various moieties such as indole, pyridine, and pyrano contributes to its diverse reactivity and biological activities.
This compound is classified as a spirocyclic compound due to its unique bicyclic structure formed by the fusion of two rings. It contains multiple functional groups: an amino group, a carboxylate ester, and a dioxo group, which enhance its reactivity and biological activity.
The synthesis of methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require careful control of temperature and pH to ensure high yields of the desired product. Various reagents can be employed to facilitate each step of the synthesis.
The molecular structure of methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate features:
The molecular formula is , with an InChI key of InChI=1S/C24H24N4O5/c1-13(25)11-17(29)18(21(30)32)12-14(7-5-6-10-26)15(11)8-4-9(15)16(27)23(24(31)28)22(30)
which provides insight into its structural characteristics.
Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate can participate in various chemical reactions:
These reactions enhance the compound's chemical diversity and potential applications in medicinal chemistry.
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate likely involves binding to specific molecular targets such as enzymes or receptors.
This interaction modulates their activity through:
Such mechanisms are crucial for understanding the compound's pharmacological effects.
Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate exhibits several notable physical properties:
The compound's chemical properties include:
Relevant data regarding these properties can be sourced from chemical databases and experimental studies.
Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate has several scientific applications:
Its multifaceted nature makes it a valuable candidate for further research in pharmacology and medicinal chemistry contexts.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0